Chemical structure and properties of 6-Phenylpiperidine-2-carboxylic acid
Chemical structure and properties of 6-Phenylpiperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-phenylpiperidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and pharmacological potential, offering insights for its application in research and drug development.
Introduction: The Significance of the Phenylpiperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered ring structure provides a versatile scaffold for introducing various substituents, enabling the fine-tuning of pharmacological activity. The incorporation of a phenyl group, as seen in 6-phenylpiperidine-2-carboxylic acid, often imparts crucial interactions with biological targets, a principle leveraged in the design of numerous drugs, including potent analgesics.[2] This guide focuses specifically on the 2-carboxylic acid derivative, a feature that introduces both a key functional group for further chemical modification and distinct physicochemical properties.
Chemical Structure and Stereochemistry
6-Phenylpiperidine-2-carboxylic acid possesses a chiral center at both the 2- and 6-positions of the piperidine ring, leading to the existence of stereoisomers. The relative orientation of the phenyl and carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.
The core structure consists of a piperidine ring with a phenyl group attached to the carbon at the 6-position and a carboxylic acid group at the 2-position.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} } Caption: General chemical structure of 6-Phenylpiperidine-2-carboxylic acid.
The specific stereoisomers, such as (2R,6S), are crucial for defining the molecule's interaction with chiral biological targets.[3] The cis-isomer, for example, is denoted by CAS number 791559-10-9.[4]
IUPAC Name: 6-phenylpiperidine-2-carboxylic acid
Physicochemical Properties
The physicochemical properties of 6-phenylpiperidine-2-carboxylic acid are critical for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [5] |
| Molecular Weight | 205.25 g/mol | [5] |
| Boiling Point (Predicted) | 378.6 ± 42.0 °C | [5] |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.38 ± 0.40 | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Spectroscopic Characterization
The synthesis of 6-phenylpiperidine-2-carboxylic acid and its derivatives often involves multi-step processes. A common strategy is the catalytic hydrogenation of a corresponding substituted pyridine precursor.[1][6]
General Synthesis Workflow
A generalized synthetic approach can be visualized as follows:
Detailed Protocol: Catalytic Hydrogenation of 6-Phenylpicolinic Acid
This protocol is a representative example for the synthesis of the piperidine core from its pyridine precursor.
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Reaction Setup: In a high-pressure reaction vessel, dissolve 6-phenylpicolinic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or a rhodium-based catalyst.[7] The choice of catalyst can influence the stereoselectivity of the reaction.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 6-phenylpiperidine-2-carboxylic acid.
Spectroscopic Analysis
The structural confirmation of 6-phenylpiperidine-2-carboxylic acid relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the protons on the piperidine ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm).[8][9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), the carbons of the phenyl ring, and the carbons of the piperidine ring.[8][9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid's hydrogen-bonded dimer.[9] A strong carbonyl (C=O) stretching absorption will be observed around 1710 cm⁻¹.[9]
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 205.25.
Pharmacological Properties and Potential Applications
Piperidine derivatives are known to exhibit a wide range of biological activities.[1] While specific pharmacological data for 6-phenylpiperidine-2-carboxylic acid is not extensively detailed in the public domain, its structural motifs suggest potential interactions with various biological targets.
Potential Mechanisms of Action
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Neurological Targets: The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptors, as seen in drugs like fentanyl.[2] Derivatives of piperidine-carboxylic acids, such as nipecotic acid, are known to act as GABA uptake inhibitors.[6] This suggests that 6-phenylpiperidine-2-carboxylic acid and its analogues could be investigated for their effects on the central nervous system.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzymes. For instance, derivatives of 6-phenylpyridine-2-carboxylic acid have been used in the preparation of inhibitors for 2-oxoglutarate-dependant nucleic acid demethylases.[10]
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Antiplatelet Activity: Studies on related piperidinecarboxylic acid derivatives have shown that they can inhibit platelet aggregation.[11]
dot digraph "Potential_Pharmacological_Targets" { graph [layout=neato, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Potential pharmacological targets for 6-Phenylpiperidine-2-carboxylic acid.
Structure-Activity Relationships (SAR)
The biological activity of 6-phenylpiperidine-2-carboxylic acid can be modulated by modifying its structure. Key areas for SAR exploration include:
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Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the molecule's electronic properties and its binding affinity to target proteins.
-
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can change the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
-
Stereochemistry: As previously mentioned, the stereochemistry at the C2 and C6 positions is critical. The synthesis and evaluation of individual stereoisomers are essential for understanding their specific interactions with biological targets.
-
Piperidine Ring Substitution: Alkylation or acylation of the piperidine nitrogen can significantly impact the molecule's basicity and overall pharmacological profile.
Conclusion and Future Directions
6-Phenylpiperidine-2-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. Its combination of a rigid phenyl group and a functionalized piperidine ring offers a platform for designing molecules with diverse pharmacological activities. Further research into its synthesis, stereochemical control, and biological evaluation is warranted to fully explore its potential in areas such as neuropharmacology, oncology, and cardiovascular disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and improved medicines.
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